molecular formula C18H11Cl2NO B15336963 10-(2,4-Dichlorophenyl)-10H-phenoxazine

10-(2,4-Dichlorophenyl)-10H-phenoxazine

Cat. No.: B15336963
M. Wt: 328.2 g/mol
InChI Key: SGWJQUQZSWEMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2,4-Dichlorophenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family This compound is characterized by the presence of a phenoxazine core substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-Dichlorophenyl)-10H-phenoxazine typically involves the reaction of 2,4-dichlorophenylamine with phenoxazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,4-dichlorophenylboronic acid with phenoxazine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency . The use of continuous flow microreactors has been shown to enhance reaction efficiency and achieve higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

10-(2,4-Dichlorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of phenoxazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced phenoxazine derivatives.

    Substitution: Formation of substituted phenoxazine derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(2,4-Dichlorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2,4-Dichlorophenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct electronic and optical properties. This makes it valuable for applications in materials science and as a potential therapeutic agent. Its ability to undergo various chemical reactions also enhances its versatility as a building block for synthesizing more complex molecules.

Properties

Molecular Formula

C18H11Cl2NO

Molecular Weight

328.2 g/mol

IUPAC Name

10-(2,4-dichlorophenyl)phenoxazine

InChI

InChI=1S/C18H11Cl2NO/c19-12-9-10-14(13(20)11-12)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-11H

InChI Key

SGWJQUQZSWEMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.